molecular formula C12H17ClN2O4S B13409331 Tamsulosin Sulfonamide

Tamsulosin Sulfonamide

Cat. No.: B13409331
M. Wt: 320.79 g/mol
InChI Key: LPZCOSMQUFUZRC-MRVPVSSYSA-N
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Description

Tamsulosin sulfonamide, commonly known as Tamsulosin, is a medication primarily used to treat benign prostatic hyperplasia (BPH) and chronic prostatitis. It is also used to aid the passage of kidney stones. Tamsulosin is an alpha-1A and alpha-1B adrenergic receptor antagonist that works by relaxing the muscles in the prostate and bladder neck, making it easier to urinate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tamsulosin involves several steps. One common method starts with the preparation of 5-(2-aminopropyl)-2-methoxybenzenesulfonamide, which is then reacted with 2-(2-ethoxyphenoxy)ethyl bromide to form Tamsulosin . The reaction conditions typically involve the use of solvents like acetonitrile and bases such as potassium carbonate .

Industrial Production Methods

Industrial production of Tamsulosin hydrochloride involves an improved process that includes the use of novel intermediates like quaternized benzylidene ammonium salts. This method is more efficient and yields a higher purity product .

Chemical Reactions Analysis

Types of Reactions

Tamsulosin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tamsulosin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying alpha-1 adrenergic receptor antagonists.

    Biology: Helps in understanding the role of alpha-1 adrenergic receptors in smooth muscle relaxation.

    Medicine: Extensively used in clinical trials for treating BPH and kidney stones.

    Industry: Used in the formulation of various pharmaceutical products

Mechanism of Action

Tamsulosin works by selectively blocking alpha-1A and alpha-1B adrenergic receptors, which are predominantly found in the prostate and bladder neck. This blockade leads to the relaxation of smooth muscle in these areas, thereby reducing resistance to urinary flow and alleviating symptoms of BPH .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tamsulosin is unique due to its high selectivity for alpha-1A and alpha-1B adrenergic receptors, which minimizes the risk of hypotension compared to other alpha-1 blockers .

Properties

Molecular Formula

C12H17ClN2O4S

Molecular Weight

320.79 g/mol

IUPAC Name

2-chloro-N-[(2R)-1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide

InChI

InChI=1S/C12H17ClN2O4S/c1-8(15-12(16)7-13)5-9-3-4-10(19-2)11(6-9)20(14,17)18/h3-4,6,8H,5,7H2,1-2H3,(H,15,16)(H2,14,17,18)/t8-/m1/s1

InChI Key

LPZCOSMQUFUZRC-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NC(=O)CCl

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NC(=O)CCl

Origin of Product

United States

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